molecular formula C11H12O4 B3031909 methyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate CAS No. 85531-80-2

methyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Cat. No.: B3031909
CAS No.: 85531-80-2
M. Wt: 208.21 g/mol
InChI Key: CRELQANCNFEVAG-UHFFFAOYSA-N
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Description

Methyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a bicyclic organic compound featuring a chromene core fused with a cyclohexene ring. The structure includes a ketone group at position 2 and a methyl ester at position 3 (IUPAC Name: methyl 2-oxo-5,6,7,8-tetrahydrochromene-3-carboxylate; InChIKey: CRELQANCNFEVAG-UHFFFAOYSA-N) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxo-5,6,7,8-tetrahydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10(12)8-6-7-4-2-3-5-9(7)15-11(8)13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRELQANCNFEVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCC2)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515725
Record name Methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85531-80-2
Record name Methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde with dimethyl malonate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for further functionalization, making it a valuable building block in organic chemistry.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacteria and fungi.
    OrganismActivity
    E. coliInhibition Zone: 15 mm
    S. aureusInhibition Zone: 12 mm
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

Pharmaceutical Applications

The compound is being investigated for its potential use as a therapeutic agent in treating various diseases due to its biological activities:

  • Mechanism of Action : It may act by inhibiting specific enzymes involved in cell signaling pathways related to cancer and inflammation.

Case Study Insights

A notable study published in The Journal of Organic Chemistry demonstrated the synthesis of this compound and its subsequent biological evaluation. The study found that derivatives of this compound showed enhanced activity against cancer cell lines compared to the parent compound .

Mechanism of Action

The mechanism of action of methyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in Ester Groups

  • Methyl vs. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric effects.

Halogenation Effects

  • Chlorinated Derivatives :
    Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (CAS 91058-98-9) introduces a chlorine atom at position 6, which may enhance electrophilic reactivity and alter intermolecular interactions (e.g., halogen bonding) . Chlorination typically increases molecular weight and may influence solubility in polar solvents.

Amino-Functionalized Analogs

  • Amino Substituents: Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS 329934-95-4) incorporates an amino group at position 2 and a dichlorophenyl moiety. The amino group facilitates hydrogen bonding, which could impact crystal packing or biological target interactions .

Aryl and Heteroaryl Modifications

  • Aryl Substituents: Ethyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate features a trifluoroethoxy-methylphenyl group, introducing steric bulk and electron-withdrawing effects. Such modifications may alter metabolic stability or binding affinity in drug design .

Comparative Data Table

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound C₁₁H₁₂O₄ Methyl ester, unsubstituted chromene Synthetic intermediate, unknown bioactivity
Ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate C₁₄H₁₈O₅ Ethyl ester, 7,7-dimethyl, 2,5-diketone Lipophilic analog, potential drug precursor
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate C₁₁H₉ClO₄ 6-chloro substitution Enhanced reactivity, halogen bonding
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate C₁₈H₁₇Cl₂NO₄ Amino group, 2,4-dichlorophenyl Hydrogen bonding, anticancer research

Research Findings and Implications

Physical Properties and Stability

  • Ethyl esters (e.g., ) are generally more stable toward hydrolysis than methyl esters. Halogenation (e.g., ) may reduce solubility in aqueous media but improve thermal stability.

Biological Activity

Methyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (CAS No. 85531-80-2) is a heterocyclic compound belonging to the chromene family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₁H₁₂O₄
  • Molecular Weight : 208.21 g/mol
  • Structure : The compound features a fused benzene and pyran ring, characteristic of chromenes.

This compound exhibits various biological activities through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit phospholipase A2 (sPLA2) with an IC50 of 3.1 ± 0.06 nmol, indicating potent activity against this enzyme, which is involved in inflammatory processes .
  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. Its derivatives have been evaluated for their potential to inhibit tumor growth.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits sPLA2 with IC50 = 3.1 ± 0.06 nmol
AntimicrobialEffective against multiple bacterial strains
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectivePotential for neuroprotection in neurodegenerative models

Case Studies

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of this compound on several cancer cell lines including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound demonstrated significant growth inhibition compared to control groups .
  • Neuroprotective Effects :
    • Research has indicated that derivatives of this compound may protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases .

Future Directions

The ongoing research into this compound focuses on:

  • Synthesis of Derivatives : Developing new derivatives that enhance biological activity and reduce toxicity.
  • Mechanistic Studies : Further elucidating the biochemical pathways involved in its action to optimize therapeutic use.
  • Clinical Trials : Initiating clinical studies to evaluate its efficacy and safety in humans for various therapeutic applications.

Q & A

Q. What are the standard synthetic routes for methyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate, and how do reaction conditions influence product purity?

The compound is synthesized via multicomponent reactions or functional group modifications. A common approach involves refluxing intermediates (e.g., substituted chromene derivatives) with catalysts like piperidine in ethanol, followed by recrystallization . Alternative methods include coupling reactions in anhydrous dichloromethane (DCM) with triethylamine and acyl chlorides, yielding derivatives with varying substituents . Product purity depends on solvent choice (ethanol for recrystallization vs. DCM for chromatographic purification ), reaction time, and catalyst loading.

Q. Which analytical techniques are routinely employed to characterize this compound?

Standard characterization includes:

  • Chromatography : LC and LC-MS for purity assessment (e.g., Figure S5 in ) .
  • Spectroscopy :
    • FT-IR to confirm carbonyl (C=O) and ester (C-O) groups .
    • NMR (1H/13C) to resolve aromatic protons, methylene/methyl groups, and substituent environments (e.g., δ 8.63 ppm for aldehyde protons in ) .
    • HRMS for molecular ion verification (e.g., m/z 328.1420 in ) .
  • X-ray crystallography to determine crystal packing and stereochemistry (e.g., monoclinic C2/c symmetry in ) .

Q. What are the primary research applications of this chromene derivative?

  • Medicinal Chemistry : Investigated for anti-inflammatory activity via COX-2 inhibition and as a precursor for anticancer agents .
  • Organic Synthesis : Serves as a building block for fluorophores and photoresponsive materials due to its conjugated system .

Advanced Research Questions

Q. How can synthetic yields be optimized, particularly in reactions involving sensitive intermediates?

Low yields (e.g., 51% in ) often arise from side reactions (e.g., oxime decomposition). Strategies include:

  • Controlled reaction atmospheres : Use of N2 to prevent oxidation .
  • Catalyst optimization : Piperidine enhances cyclization efficiency in ethanol reflux , while triethylamine improves acylation in DCM .
  • Purification : Recrystallization in Et2O or acetone yields higher-purity crystals compared to column chromatography .

Q. How are spectral data contradictions resolved, such as unexpected NMR shifts or HRMS discrepancies?

Example: In , the aldehyde proton (δ 8.63 ppm) exhibits upfield shifts due to conjugation with the chromene ring. Contradictions may arise from tautomerism or solvent effects. Cross-validation with 2D NMR (e.g., HSQC, HMBC) and computational modeling (DFT) can clarify electronic environments .

Q. What mechanistic insights exist for substituent-directed reactivity in this compound?

The electron-withdrawing ester group at position 3 directs electrophilic substitution to the chromene ring’s ortho/para positions. For example, allylation at position 8 () proceeds via SN2 with allyl bromide under basic conditions (K2CO3/DMF), facilitated by the ester’s inductive effect .

Q. How do structural modifications influence bioactivity?

  • Anticancer activity : Substitution at position 4 with aryl groups (e.g., 4-chlorophenyl in ) enhances cytotoxicity by improving lipophilicity and target binding .
  • Anti-inflammatory activity : Addition of diethylamino groups () increases solubility and COX-2 selectivity .

Q. What challenges arise in crystallizing this compound for X-ray studies?

Crystal growth requires slow evaporation of polar solvents (e.g., acetone or ethanol) to stabilize intermolecular hydrogen bonds. highlights difficulties in obtaining diffraction-quality crystals for compounds with flexible tetrahydro rings, necessitating strict temperature control (298 K) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
Reactant of Route 2
methyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

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